molecular formula C17H18Cl2O3 B3936609 1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene

1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene

Cat. No. B3936609
M. Wt: 341.2 g/mol
InChI Key: UDVAIJBAMKGWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene, also known as GW501516 or Endurobol, is a synthetic drug that was developed in the 1990s as a potential treatment for cardiovascular diseases and metabolic disorders. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to regulate lipid and glucose metabolism, as well as inflammation and oxidative stress.

Mechanism of Action

The mechanism of action of 1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene involves the activation of PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, as well as inflammation and oxidative stress. By binding to PPARδ, 1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene promotes the oxidation of fatty acids and glucose, as well as the production of antioxidants and anti-inflammatory cytokines. This leads to an improvement in metabolic and cardiovascular health, as well as a reduction in the risk of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene has been found to have several biochemical and physiological effects, including an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle and adipose tissue. It also reduces the expression of genes involved in lipogenesis, inflammation, and oxidative stress in these tissues. Moreover, it has been shown to improve cardiac function, reduce atherosclerosis, and inhibit angiogenesis and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized in large quantities and purified to high purity. However, it also has some limitations, including its potential toxicity and off-target effects, as well as its high cost and limited availability. Therefore, careful consideration should be given to the dose, duration, and route of administration of 1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene in lab experiments.

Future Directions

There are several future directions for the research on 1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene, including its potential use as a therapeutic agent for various diseases, as well as its role in regulating stem cell differentiation, immune function, and aging. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the beneficial and adverse effects of 1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene, as well as to develop more selective and safer PPARδ agonists for clinical use.

Scientific Research Applications

1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, cancer, and neurodegenerative disorders. It has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce inflammation and oxidative stress in animal models of metabolic disorders. Moreover, it has been found to inhibit the growth and proliferation of cancer cells, as well as to protect against neurotoxicity and cognitive impairment in animal models of neurodegenerative diseases.

properties

IUPAC Name

1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2O3/c1-12-9-13(18)10-16(19)17(12)22-8-4-7-21-15-6-3-5-14(11-15)20-2/h3,5-6,9-11H,4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVAIJBAMKGWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCOC2=CC=CC(=C2)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.